molecular formula C8H16N6S B3055727 1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea CAS No. 66533-44-6

1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea

Cat. No. B3055727
CAS RN: 66533-44-6
M. Wt: 228.32 g/mol
InChI Key: HTENHZQEARPEQK-UHFFFAOYSA-N
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Description

The compound “1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea” is a derivative of 3-Amino-1,2,4-triazole . 3-Amino-1,2,4-triazole is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . It is a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea”, involves the use of starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring . The reaction with aliphatic amines (primary and secondary) was successful, but the approach failed when less nucleophilic aromatic amines were used .


Physical And Chemical Properties Analysis

3-Amino-1,2,4-triazole, a related compound, is a colorless/white crystal or powder with an odorless smell . It has a density of 1.138 g/mol, a melting point of 157 to 159 °C, and is soluble in water, acetonitrile, chloroform, ethanol, methanol, and methylene chloride .

Safety and Hazards

3-Amino-1,2,4-triazole is a potential occupational carcinogen . It is suspected of damaging the unborn child, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for the research and development of these compounds could involve further investigation into their potential applications, particularly in the field of medicinal chemistry. For instance, some 1,2,4-triazole derivatives have shown promising anticancer activity . Further studies could also explore the potential of these compounds in other therapeutic areas.

properties

IUPAC Name

1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N6S/c1-10-8(15)11-5-3-2-4-6-12-7(9)14-13-6/h2-5H2,1H3,(H2,10,11,15)(H3,9,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTENHZQEARPEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCCCCC1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367240
Record name 1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea

CAS RN

66533-44-6
Record name 1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea
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1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea
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1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea
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1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea
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1-[4-(3-amino-1H-1,2,4-triazol-5-yl)butyl]-3-methylthiourea

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